N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pivalamide
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Description
“N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pivalamide” is a complex organic compound. It contains a pyridine ring attached to a thiophene ring via a methylene bridge, and a pivalamide group attached to the pyridine ring . The compound belongs to the class of organic compounds known as alpha amino acids and derivatives .
Synthesis Analysis
The synthesis of such compounds often involves the condensation of acetylpyridine with thiophene carboxaldehyde, followed by reaction with thiourea . The use of magnesium oxide nanoparticles has been reported in the synthesis of similar pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a pyridine ring attached to a thiophene ring via a methylene bridge, and a pivalamide group attached to the pyridine ring .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in Diels–Alder reactions . Also, it can be transformed into other compounds, such as pyranone .Future Directions
The future directions for research on “N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pivalamide” could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. The compound’s potential biological activities, such as anti-inflammatory and antioxidant activities, could also be investigated .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors .
Mode of Action
It’s worth noting that thiophene derivatives are known to exhibit a broad range of chemical and biological properties . The interaction of the compound with its targets could lead to changes in cellular processes, but the specifics would depend on the nature of the target.
Biochemical Pathways
Thiophene derivatives have been reported to influence various biochemical pathways, depending on their specific targets .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Properties
IUPAC Name |
2,2-dimethyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-15(2,3)14(18)17-9-11-7-12(10-16-8-11)13-5-4-6-19-13/h4-8,10H,9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGONPUMGRLNDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=CN=C1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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